Chemical structure and properties of 3-[(Cyclopropylamino)methyl]phenol
Chemical structure and properties of 3-[(Cyclopropylamino)methyl]phenol
An In-depth Technical Guide to the Chemical Structure and Properties of 3-[(Cyclopropylamino)methyl]phenol
Abstract
This technical guide provides a comprehensive analysis of 3-[(Cyclopropylamino)methyl]phenol, a molecule of significant interest to researchers in medicinal chemistry and drug development. The compound uniquely combines a phenol scaffold, a privileged structure in numerous pharmaceuticals, with a cyclopropylamine moiety, a group known for its distinct conformational properties and role in enzyme inhibition. While public domain data on this specific molecule is limited, this document synthesizes information from structurally related analogs and foundational chemical principles to offer insights into its physicochemical properties, plausible synthetic routes, hypothesized pharmacological profile, and robust analytical methodologies. This guide is intended for scientists and technical professionals, providing a foundational understanding and practical framework for future research and development involving this and similar compounds.
Introduction: A Confluence of Privileged Scaffolds
The field of drug discovery perpetually seeks novel molecular architectures with the potential for therapeutic intervention. The structure of 3-[(Cyclopropylamino)methyl]phenol presents a compelling convergence of two powerful chemical motifs: the phenol ring and the cyclopropylamine group.
Phenols and their ether derivatives are foundational scaffolds in medicinal chemistry, present in a significant percentage of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA)[1]. Their ability to act as hydrogen bond donors and engage in aromatic interactions makes them crucial for molecular recognition at various biological targets[1][2]. From simple antiseptics to complex antibiotics and central nervous system (CNS) agents, the phenol moiety is a recurring feature in therapeutics[1][3].
Simultaneously, the cyclopropyl group has garnered immense interest due to its unique chemical and physical properties.[4] As a conformationally restricted ring system, it can orient substituents in well-defined spatial arrangements, which is highly advantageous for optimizing ligand-receptor binding. The cyclopropylamine functional group, in particular, is the cornerstone of potent enzyme inhibitors, most notably monoamine oxidase (MAO) inhibitors like the antidepressant tranylcypromine[5]. This activity stems from the group's ability to participate in mechanism-based inhibition, forming a covalent bond with the enzyme target[5].
The combination of these two scaffolds in 3-[(Cyclopropylamino)methyl]phenol suggests a molecule with potential for biological activity, likely targeting CNS pathways or other enzymatic systems. This guide serves to elucidate its fundamental characteristics to empower further scientific inquiry.
Chemical Structure and Physicochemical Properties
The molecular architecture of 3-[(Cyclopropylamino)methyl]phenol consists of a phenol ring substituted at the meta-position with a methyl group bearing a secondary amine, where the nitrogen is bonded to a cyclopropyl ring. This structure imparts both acidic (phenolic hydroxyl) and basic (secondary amine) characteristics.
Caption: Chemical Structure of 3-[(Cyclopropylamino)methyl]phenol.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | Calculated |
| Molecular Weight | 163.22 g/mol | Calculated |
| Appearance | Not Available | - |
| pKa (Phenolic H) | ~10.1 | Estimated (from m-cresol)[9] |
| pKa (Amine H) | ~9.4 | Estimated (from related amines)[9] |
| Predicted logP | 1.5 - 2.5 | Estimated |
| CAS Number | Not Available | - |
Synthesis and Manufacturing Considerations
A robust and scalable synthesis is critical for the exploration of any novel compound. For 3-[(Cyclopropylamino)methyl]phenol, a highly plausible and efficient synthetic route is through one-pot reductive amination, a cornerstone of modern organic synthesis.
Rationale for Method Selection: Reductive amination is chosen for its high efficiency, operational simplicity, and use of readily available starting materials. This method avoids the harsh conditions and potential side products associated with multi-step procedures like those involving halogenation and subsequent amination[10].
Caption: Plausible synthetic workflow for 3-[(Cyclopropylamino)methyl]phenol.
Detailed Experimental Protocol: Reductive Amination
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Reaction Setup: To a solution of 3-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE), add cyclopropylamine (1.1 eq).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base (imine). The progress can be monitored by Thin Layer Chromatography (TLC).
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Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10°C. Scientist's Note: Sodium triacetoxyborohydride (STAB) is a milder alternative that can be used at room temperature and often gives cleaner reactions.
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Quenching: After the reaction is complete (as monitored by TLC), slowly add water to quench the excess reducing agent.
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Workup: Adjust the pH of the solution to be slightly basic (pH 8-9) with a mild base like sodium bicarbonate. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified using silica gel column chromatography to yield the pure 3-[(Cyclopropylamino)methyl]phenol.
Hypothesized Pharmacological Profile
The pharmacological activity of 3-[(Cyclopropylamino)methyl]phenol can be hypothesized by dissecting its primary structural components.
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Phenol Moiety: The phenol group is a known protein denaturant, which is the basis for the antiseptic properties of carbolic acid[2][11]. While this effect is generally non-specific at high concentrations, the hydroxyl group is also a key pharmacophoric feature for binding to a multitude of receptors through hydrogen bonding.
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Cyclopropylamine Moiety: This is the most indicative feature for specific biological activity. Phenylcyclopropylamine derivatives are well-documented inhibitors of flavin-dependent enzymes, including monoamine oxidases (MAO-A and MAO-B) and the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1)[5]. Inhibition of MAOs leads to increased levels of neurotransmitters like serotonin and norepinephrine, which is the basis of their antidepressant effects[5].
Hypothesized Mechanism of Action (MoA): It is highly probable that 3-[(Cyclopropylamino)methyl]phenol acts as an inhibitor of MAO or LSD1. The cyclopropylamine can undergo single-electron transfer oxidation by the enzyme's FAD cofactor, leading to the formation of a reactive radical species that covalently modifies and inactivates the enzyme. The phenol group's position and electronic properties would modulate the molecule's binding affinity and selectivity for the enzyme's active site.
Analytical Methodologies
To support preclinical and clinical development, a validated analytical method for the quantification of 3-[(Cyclopropylamino)methyl]phenol in various matrices (e.g., plasma, tissue) is essential. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity and selectivity.[12][13]
Rationale for Method Selection: LC-MS/MS allows for the unambiguous detection and quantification of the target analyte, even at very low concentrations, by separating it from matrix components chromatographically and then filtering by its specific mass-to-charge ratio (m/z) and fragmentation pattern[12].
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